BenchChemオンラインストアへようこそ!

(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Stereochemistry Lead Optimization Chiral Chromatography

(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-55-6) is a chiral, non-racemic bicyclic heterocycle featuring a fused pyrrolo[3,4-b]pyrrole core with a tert-butyloxycarbonyl (Boc) protecting group at the 5-position. With a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol, this compound is a member of the broader hexahydropyrrolo[3,4-b]pyrrole class of building blocks, which serve as key intermediates in the synthesis of biologically active molecules, particularly inhibitors of dipeptidyl peptidase IV (DPP-IV) and ubiquitin carboxyl-terminal hydrolase 30 (USP30).

Molecular Formula C11H20N2O2
Molecular Weight 212.29 g/mol
CAS No. 370882-55-6
Cat. No. B1340822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
CAS370882-55-6
Molecular FormulaC11H20N2O2
Molecular Weight212.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCNC2C1
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-8-4-5-12-9(8)7-13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m0/s1
InChIKeyNYGXZCRPVBPJTA-DTWKUNHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-55-6): A Stereochemically Defined Bicyclic Heterocycle for Drug Discovery


(3aS,6aS)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate (CAS 370882-55-6) is a chiral, non-racemic bicyclic heterocycle featuring a fused pyrrolo[3,4-b]pyrrole core with a tert-butyloxycarbonyl (Boc) protecting group at the 5-position . With a molecular formula of C11H20N2O2 and a molecular weight of 212.29 g/mol, this compound is a member of the broader hexahydropyrrolo[3,4-b]pyrrole class of building blocks, which serve as key intermediates in the synthesis of biologically active molecules, particularly inhibitors of dipeptidyl peptidase IV (DPP-IV) and ubiquitin carboxyl-terminal hydrolase 30 (USP30) [1]. Its defining feature is its absolute (3aS,6aS) stereochemistry, which distinguishes it from its enantiomer, racemate, and diastereomers, making it a critical starting material for structure-activity relationship (SAR) studies and lead optimization programs where stereochemical integrity is paramount.

Why (3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Cannot Be Simply Interchanged with Its Racemate, Enantiomer, or Regioisomers


The hexahydropyrrolo[3,4-b]pyrrole scaffold possesses two chiral centers at the 3a and 6a ring junction positions, giving rise to multiple stereoisomers, as well as two distinct nitrogen atoms (N-1 and N-5) that allow for regioisomeric Boc protection . This structural complexity means that in-class compounds are not functionally interchangeable. The target compound's specific (3aS,6aS) configuration and 5-Boc substitution pattern dictate its three-dimensional shape and the orientation of its sole hydrogen bond donor (the unprotected N-1 amine) . In contrast, the racemic mixture (CAS 180975-51-3) will contain a 1:1 mixture of the (3aS,6aS) and (3aR,6aR) enantiomers, potentially leading to divergent or confounding results in chiral biological environments. Similarly, the 1-Boc regioisomer (CAS 370880-16-3) places the Boc group on the alternative nitrogen, fundamentally altering the spatial presentation of the free amine and thus its subsequent reactivity in amide coupling or other functionalization reactions . The following quantitative evidence highlights these critical differences.

Quantitative Differentiation of (3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate Against its Closest Analogs


Stereochemical Purity: Single Enantiomer vs. Racemic Mixture for Consistent Chiral Synthesis

The target compound is a single, defined enantiomer with an absolute (3aS,6aS) configuration, whereas the most common analog is the cis-racemic mixture (CAS 180975-51-3), a 1:1 mixture of (3aS,6aS)- and (3aR,6aR)-enantiomers . The racemate exhibits a measurable melting point of 55-57 °C, indicative of a crystalline racemic compound, while the pure enantiomer's melting point is not reported, suggesting a different solid-state form, likely an oil or low-melting solid . The presence of the undesired enantiomer in the racemate precludes its use in asymmetric syntheses where a defined chiral environment is required, without costly and time-consuming chiral separation steps.

Stereochemistry Lead Optimization Chiral Chromatography

Regioisomeric Identity: 5-Boc vs. 1-Boc Protection for Targeted Downstream Functionalization

The target compound is the 5-Boc protected regioisomer, leaving the N-1 amine free for further derivatization. The direct 1-Boc regioisomer (CAS 370880-16-3) has the Boc group on the alternative nitrogen . This regioisomeric switch results in a different calculated topological polar surface area (TPSA) and lipophilicity profile. The target compound has a manufacturer-reported TPSA of 41.6 Ų and XLogP3 of 0.9 . While explicit TPSA data for the 1-Boc isomer was not located, predicted boiling points differ: the target is reported at 295.4±13.0 °C at 760 mmHg, whereas one source predicts the 1-Boc isomer's boiling point at 285.94 °C, suggesting a notable difference in intermolecular forces and polarity consistent with regioisomeric variation [1].

Protecting Group Strategy Solid-Phase Synthesis Medicinal Chemistry

Validated Utility as a Key Intermediate in Patented DPP-IV Inhibitor Series

The (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole scaffold, with a 5-position ester/carboxylate, is explicitly claimed as a central building block in a major patent family for dipeptidyl peptidase IV (DPP-IV) inhibitors (EP2578586A1, US2013/0178500A1) [1]. The patent's generic formula (I) requires a fused pyrrolopyrrole core with a defined ciscoid ring junction, which directly corresponds to the (3aS,6aS) configuration of this compound. This is a class-level advantage against 1-Boc regioisomers or alternative scaffolds like the pyrrolo[3,4-c]pyrrole system, which are not highlighted as the core of this specific DPP-IV patent series.

DPP-IV Inhibition Diabetes Therapy Patent-Backed Building Block

Role as a Precursor to USP30 Inhibitors with Nanomolar Biochemical Potency

The target compound is a direct synthetic precursor to hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carbonitriles, which are potent inhibitors of the deubiquitylating enzyme USP30. Data from the BindingDB database, sourced from US Patent 11,084,821, show that a derivative with a (3aR,6aR) configuration (Example 15) achieves an IC50 of 55 nM against human USP30 [1]. While this specific derivative uses the enantiomeric (3aR,6aR) core, the (3aS,6aS) compound is the requisite enantiomer for generating the corresponding diastereomeric series. A related cis-configured inhibitor (Example 8) showed a significantly higher IC50 of 550 nM, illustrating the critical impact of stereochemistry and substitution on potency [2]. This demonstrates the value of the single-enantiomer building block for generating stereochemically pure candidates with single-digit nanomolar activity.

Deubiquitinase (DUB) Inhibitor Mitochondrial Dysfunction Precision Medicine

Commercially Available Purity and Quality Control Documentation

The target compound is available from multiple vendors with a standard purity specification of 97% (HPLC), and vendors like Bidepharm offer batch-specific quality control documentation including NMR, HPLC, and GC reports . In contrast, the racemic analog (CAS 180975-51-3) is commonly listed at 95% or 96% purity, and detailed QC documentation is less consistently available at the same level . This difference in assay specification and documentation supports a more reliable procurement process for the single enantiomer.

Analytical Chemistry Quality Assurance Supply Chain Reliability

Optimal Procurement and Application Scenarios for (3aS,6aS)-tert-Butyl Hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate


Asymmetric Synthesis of Chiral DPP-IV Inhibitors for Diabetes Research

This building block is the optimal choice for synthesizing the chiral core of dipeptidyl peptidase IV inhibitors as described in patent family US2013/0178500A1 [1]. Its (3aS,6aS) stereochemistry directly maps onto the required ciscoid ring junction of the pharmacophore, eliminating the need for chiral resolution and ensuring the correct three-dimensional orientation for target engagement.

Synthesis of Stereochemically Pure USP30 Inhibitor Tool Compounds

For programs targeting ubiquitin carboxyl-terminal hydrolase 30 (USP30) for mitochondrial dysfunction or cancer, this compound serves as the penultimate precursor to the 5-carbonitrile series of inhibitors described in US Patent 11,084,821 [2]. The use of this specific enantiomer is critical for generating diastereomerically pure final compounds, as stereochemistry has been shown to cause a 10-fold difference in biochemical IC50 values (55 nM vs. 550 nM) [3].

MedChem SAR Exploration of VLA-4 Antagonists or 5-HT Receptor Agonists

Polyhydrogenated pyrrolo[3,4-b]pyrroles are a privileged scaffold for integrin VLA-4 antagonism and serotonin 5-HT receptor modulation [4]. The target compound's single-enantiomer nature and free N-1 amine make it an ideal starting material for divergent parallel synthesis to probe the chiral requirements of these receptor interactions, where racemic material would yield ambiguous SAR data.

Analytical Method Development and Chiral Purity Benchmarking

Given its well-defined stereochemistry and the commercial availability of batch-specific QC data (NMR, HPLC, GC) at 97% purity , this compound can serve as a reference standard for developing chiral HPLC methods or calibrating polarimeters for this compound class, a task for which the racemate or regioisomer would be unsuitable.

Quote Request

Request a Quote for (3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.